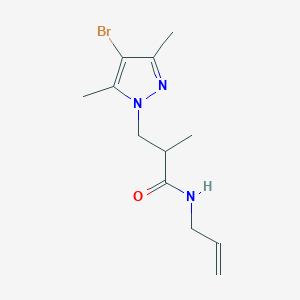![molecular formula C18H21N7O5 B4347124 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-FUROHYDRAZIDE](/img/structure/B4347124.png)
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-FUROHYDRAZIDE
Overview
Description
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-FUROHYDRAZIDE is a complex organic compound known for its diverse pharmacological effects. This compound belongs to the class of hydrazine-coupled pyrazole derivatives, which are recognized for their potential antileishmanial and antimalarial activities .
Preparation Methods
The synthesis of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-FUROHYDRAZIDE involves multiple steps. The synthetic route typically begins with the preparation of the pyrazole moiety, followed by coupling with hydrazine derivatives. The reaction conditions often include the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the synthesized compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield nitro derivatives, while reduction reactions could produce amine derivatives .
Scientific Research Applications
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-FUROHYDRAZIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent, with studies demonstrating its superior activity compared to standard drugs . Additionally, it may have applications in the pharmaceutical industry as a potential pharmacophore for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is essential for the survival of the Leishmania parasite . The compound’s antimalarial activity is linked to its inhibition of Plasmodium berghei, a parasite responsible for malaria .
Comparison with Similar Compounds
Compared to other hydrazine-coupled pyrazole derivatives, 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-FUROHYDRAZIDE stands out due to its superior pharmacological activities. Similar compounds include other pyrazole derivatives such as 3,5-dimethylpyrazole and 4-nitropyrazole, which also exhibit diverse biological activities . the unique structural features of this compound contribute to its enhanced efficacy and potential as a therapeutic agent.
Properties
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-[2-methyl-3-(4-nitropyrazol-1-yl)propanoyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O5/c1-11(8-23-9-14(7-19-23)25(28)29)17(26)20-21-18(27)16-5-4-15(30-16)10-24-13(3)6-12(2)22-24/h4-7,9,11H,8,10H2,1-3H3,(H,20,26)(H,21,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGBCHDWPQUMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NNC(=O)C(C)CN3C=C(C=N3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4347051.png)
![3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOLE](/img/structure/B4347057.png)
![N-BENZYL-2-({1-ISOBUTYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4347065.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B4347066.png)
![1-ETHYL-4-[3-(4-IODOPHENYL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-3-METHYL-1H-PYRAZOLE](/img/structure/B4347067.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4347082.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE](/img/structure/B4347093.png)
![N-BENZYL-2-({1-ISOBUTYL-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4347110.png)
![ETHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4347111.png)
![ETHYL 2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4347115.png)
![N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B4347123.png)
![N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOHYDRAZIDE](/img/structure/B4347138.png)


